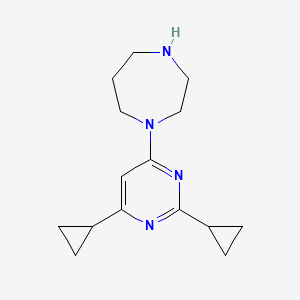
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Le composé présente un cycle diazepane fusionné à un cycle pyrimidine, qui est substitué par des groupes dicyclopropyle. Cette configuration structurelle confère au composé des propriétés chimiques et une réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine est synthétisé par une réaction de condensation entre des précurseurs appropriés, tels que la dicyclopropylcétone et une amine appropriée.
Formation du cycle diazepane : Le cycle diazepane est formé par cyclisation d'une diamine appropriée avec l'intermédiaire pyrimidine.
Couplage final : La dernière étape consiste à coupler le cycle diazepane au cycle pyrimidine, souvent en utilisant un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer l'optimisation de la voie de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, des températures de réaction optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sur les cycles pyrimidine ou diazepane sont remplacés par d'autres groupes en utilisant des réactifs comme les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4) et autres agents réducteurs.
Substitution : Halogènes (par exemple, chlore, brome), agents alkylants (par exemple, iodure de méthyle) et nucléophiles (par exemple, amines, thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des dérivés amine ou alcane.
Applications de recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Le composé est utilisé comme brique de base dans la synthèse organique, permettant la création de molécules plus complexes pour diverses applications.
Biologie : Il est étudié pour son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans le développement de produits chimiques et de matériaux spéciaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, en modulant leur activité et en conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Le 1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane peut être comparé à d'autres composés similaires, tels que :
1-(2,6-Dicyclopropylpyrimidin-4-yl)-piperidin-4-ylamine : Ce composé présente un cycle pipéridine au lieu d'un cycle diazepane, ce qui conduit à des propriétés chimiques et une réactivité différentes.
1-(2,6-Dicyclopropylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid : Ce composé a un cycle pyrazole et un groupe acide carboxylique, qui confèrent une activité biologique et des applications différentes.
La singularité du this compound réside dans sa structure cyclique spécifique et son motif de substitution, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H22N4 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-(2,6-dicyclopropylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H22N4/c1-6-16-7-9-19(8-1)14-10-13(11-2-3-11)17-15(18-14)12-4-5-12/h10-12,16H,1-9H2 |
Clé InChI |
YWHOASNBPZPESY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



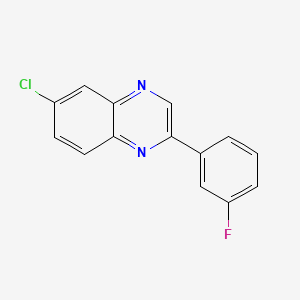


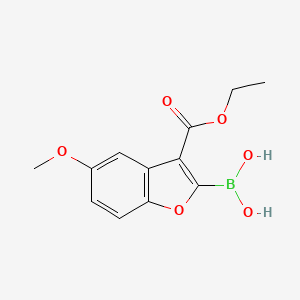
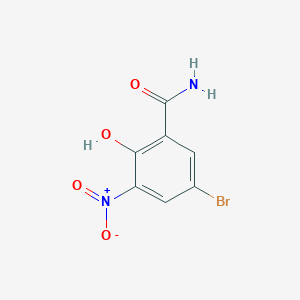


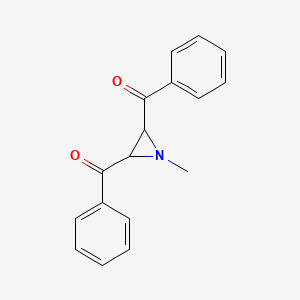

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
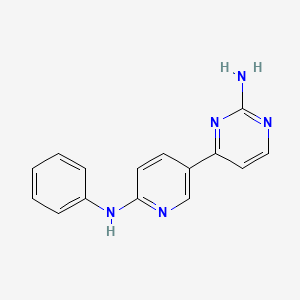
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)
